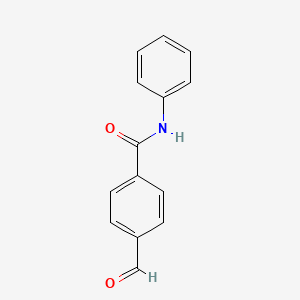

4-formyl-N-phenylbenzamide

描述

Contextual Significance of Benzamide (B126) Scaffolds in Synthetic Chemistry

Benzamide scaffolds are of paramount importance in synthetic and medicinal chemistry. walshmedicalmedia.comjapsonline.com The amide bond is a fundamental linkage in numerous biologically active molecules, including many approved drugs. mdpi.commdpi.com The stability and conformational properties of the benzamide core make it an attractive structural motif for designing enzyme inhibitors and receptor ligands. mdpi.comresearcher.life N-phenylbenzamide derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. nih.gov The ability to introduce various substituents onto both the benzoyl and the N-phenyl rings allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.comresearchgate.net

Historical Trajectory of Research on 4-formyl-N-phenylbenzamide and its Analogues

The development of synthetic methods for benzamides has a long history, evolving from classical methods to more sophisticated and efficient catalytic systems. The synthesis of N-phenylbenzamides has traditionally been achieved through the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. google.com The synthesis of this compound itself can be accomplished by reacting 4-formylbenzoic acid with an aniline derivative. rsc.orgnih.gov

Early research on benzamide analogues was largely driven by the pursuit of new therapeutic agents. walshmedicalmedia.com The progression from simple benzamides to more complex, functionalized derivatives like this compound reflects a systematic exploration of how different functional groups impact a molecule's biological activity and synthetic utility. The development of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, has further expanded the toolbox for synthesizing a diverse range of benzamide analogues with high precision and efficiency. rsc.org

Research Gaps and Future Directions in this compound Chemistry

Despite its utility, there are still areas for further exploration in the chemistry of this compound. One significant research gap is the full exploration of its potential in multicomponent reactions, which are highly efficient for generating molecular diversity. wikipedia.org While its use as a bifunctional building block is established, a more systematic investigation into its reactivity in complex, one-pot transformations could unveil novel synthetic pathways. cam.ac.ukmdpi.com

Future research is likely to focus on several key areas. The development of new catalytic systems for the selective functionalization of either the aldehyde or the amide group in the presence of the other will continue to be a priority. researchgate.netacs.org There is also growing interest in the application of this compound and its derivatives in the synthesis of advanced materials, such as functional polymers and metal-organic frameworks (MOFs). nih.gov Furthermore, its role as a precursor to novel heterocyclic scaffolds with potential applications in medicinal chemistry remains a promising avenue for future investigation. rsc.orgresearchgate.net The exploration of this compound in the design of bifunctional molecules for applications such as PROTACs (Proteolysis Targeting Chimeras) also represents an exciting future direction. nih.gov

Detailed Research Findings

Synthesis and Physicochemical Properties

The synthesis of this compound is most commonly achieved through the amidation of 4-formylbenzoic acid with aniline. rsc.orgnih.gov This reaction typically involves the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by reaction with aniline. Alternative routes may involve palladium-catalyzed carbonylation reactions. The compound is typically a white to off-white solid and is soluble in many organic solvents. rsc.org

| Property | Value |

| Molecular Formula | C14H11NO2 |

| Molecular Weight | 225.24 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 179057-23-9 |

Table 1: Physicochemical Properties of this compound. scispace.comscbt.com

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. In ¹H NMR spectroscopy, the aldehyde proton typically appears as a singlet at around 9-10 ppm. The aromatic protons resonate in the range of 7-8.5 ppm, and the amide proton (N-H) also gives a characteristic signal. In infrared (IR) spectroscopy, characteristic absorption bands are observed for the amide and aldehyde carbonyl (C=O) groups. Mass spectrometry confirms the molecular weight of the compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehyde proton (singlet, ~9-10 ppm), aromatic protons (multiplets, 7-8.5 ppm), amide proton (singlet) |

| IR | Amide C=O stretch, aldehyde C=O stretch, N-H stretch |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Table 2: Spectroscopic Data for this compound.

Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a wide range of chemical transformations.

Reactivity of the Aldehyde Group: The aldehyde group is highly reactive and can undergo a variety of reactions, including:

Oxidation: to form the corresponding carboxylic acid.

Reduction: to form a hydroxymethyl group. nih.gov

Nucleophilic addition: reactions with various nucleophiles. rsc.org

Condensation reactions: for example, with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds in Knoevenagel condensations. rsc.orgsci-hub.st

Reactivity of the Amide Group: The amide group is generally less reactive than the aldehyde. However, it can participate in reactions such as:

Hydrolysis: under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.

Reduction: to an amine.

N-alkylation or N-arylation: under specific conditions.

This dual reactivity makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to synthesize benzimidazole (B57391) derivatives by condensation with o-phenylenediamines. rsc.orgnih.gov It is also a key starting material for the preparation of various other complex molecules through multicomponent reactions. wikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-formyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h1-10H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRQVIXISJXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formyl N Phenylbenzamide and Its Derivatives

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. For 4-formyl-N-phenylbenzamide, the primary disconnection points are the amide bond and the formyl group.

One common retrosynthetic approach involves disconnecting the amide bond, which leads to two key precursors: 4-formylbenzoic acid and aniline (B41778). rsc.org This strategy is advantageous as both precursors are readily available. The forward reaction would then involve an amide coupling reaction.

Identifying suitable precursors is crucial for an efficient synthesis. For the amide bond formation strategy, substituted anilines and 4-formylbenzoic acid derivatives can be used to generate a variety of this compound derivatives. For the formylation strategy, a range of N-substituted benzamides can serve as precursors, allowing for diversity in the final products.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound scaffold in a convergent manner, often involving formylation of a pre-formed benzamide (B126) or the formation of the amide bond as a key step.

Formylation Reactions of N-Phenylbenzamide Scaffolds

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. For the synthesis of this compound, this involves the direct formylation of an N-phenylbenzamide substrate.

Vilsmeier-Haack Formylation Techniques

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. tcichemicals.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.com The amide group of N-phenylbenzamide activates the benzene (B151609) ring, directing the electrophilic Vilsmeier reagent to the ortho and para positions. The para-substituted product, this compound, is often the major product due to steric hindrance at the ortho positions. youtube.com The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.orgyoutube.com The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. tcichemicals.comwikipedia.org

Oxidative Formylation Protocols

Oxidative formylation offers an alternative route to introduce a formyl group. Some methods utilize a C-H activation approach. While specific examples for this compound are not extensively detailed in the provided results, related transformations suggest potential pathways. For instance, the use of N,N-dimethylformamide dimethyl acetal (B89532) with an oxidizing agent like ammonium (B1175870) persulfate can achieve N-formylation of benzamides. smolecule.com Another approach involves the electrochemical oxidation of tertiary amines to generate intermediates that can act as formylating agents. acs.org Research into the direct oxidative formylation of the aromatic ring of N-phenylbenzamide is an area of ongoing interest.

Amide Bond Formation Strategies for Benzamide Core Construction

The formation of the amide bond is a fundamental transformation in the synthesis of benzamides.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the cornerstone of amide bond formation. scribd.com This reaction typically involves the attack of a nucleophile, such as an amine, on an activated carboxylic acid derivative. taylorandfrancis.com

A common method is the reaction of a benzoyl chloride with an aniline. csic.esinnovareacademics.in In the context of this compound synthesis, 4-formylbenzoyl chloride would be reacted with aniline. The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. taylorandfrancis.comcsic.es The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and eliminate the chloride leaving group. scribd.com

Alternatively, carboxylic acids can be activated in situ using coupling reagents. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) can facilitate the formation of an amide bond between a carboxylic acid and an amine under mild conditions. mdpi.com This approach avoids the need to prepare the often moisture-sensitive acyl chloride.

Another route involves the reaction of carboxylic acids with isocyanates, which can lead to the formation of amides with the loss of carbon dioxide. researchgate.net

The table below summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Key Reaction | Precursors | Reagents |

| Amide Bond Formation | Nucleophilic Acyl Substitution | 4-formylbenzoic acid, Aniline | SOCl₂, Oxalyl Chloride, DIC/HOBt |

| Formylation | Vilsmeier-Haack Reaction | N-phenylbenzamide | DMF, POCl₃ |

Amide Condensation Reactions

The most direct and conventional method for synthesizing this compound is through the condensation of a carboxylic acid and an amine. nih.gov This approach involves the formation of an amide bond between 4-formylbenzoic acid and an aniline derivative. rsc.org Research has demonstrated the creation of this compound (163) by reacting commercially available 4-formylbenzoic acid (161) with an aniline derivative (162). rsc.org This reaction is a cornerstone of organic synthesis for creating aromatic amides. nih.gov

The process typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Common activating agents include thionyl chloride or oxalyl chloride to form an acyl chloride intermediate, or the use of coupling agents. Alternatively, thermal condensation can be employed, where heating the carboxylic acid and amine drives the reaction forward by removing the water byproduct, often with the use of azeotropic distillation. researchgate.net However, these forcing conditions can sometimes lead to degradation of the reactants or products. researchgate.net

A related condensation strategy involves the reaction between a carboxylic acid and an isocyanate, catalyzed by agents like 4-dimethylaminopyridine (B28879) (DMAP), which proceeds under mild conditions.

Table 1: Amide Condensation for this compound

| Reactant 1 | Reactant 2 | Product | Method | Reference |

| 4-formylbenzoic acid | Aniline | This compound | Condensation | rsc.org |

| Aromatic Carboxylic Acid | Amine | Aromatic Amide | General Condensation | nih.gov |

Multi-component Reaction Paradigms

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, represent a highly efficient synthetic strategy. mdpi.comfigshare.com The Ugi four-component condensation (U-4CC) is a prominent example of an MCR, which combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. pugetsound.edu

While not typically used to synthesize the parent this compound directly, MCRs are exceptionally useful for creating its complex derivatives. In this context, 4-formylbenzoic acid can serve as the carboxylic acid component. For instance, Ugi-type reactions have been employed using 2-formylbenzoic acid with various amines and isocyanides to generate highly functionalized lactams. acs.org A similar approach with 4-formylbenzoic acid, aniline, an isocyanide, and a fourth component (an aldehyde) would lead to a derivative where the formyl group of the initial acid is incorporated into a more complex structure. The Ugi reaction mechanism is believed to start with the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid. pugetsound.edu

Table 2: Ugi Reaction Components for Synthesizing Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Aminoacyl Amide | pugetsound.edu |

| 2-formylbenzoic acid | Amine | Isocyanide | (3-component variant) | Functionalized Lactam | acs.org |

Synthesis via Functional Group Interconversions on Precursors

Oxidation of Hydroxymethyl or Alkyl Analogues

An alternative synthetic route involves the functional group interconversion of readily available precursors. The formyl group of this compound can be generated through the controlled oxidation of its corresponding alcohol or alkyl analogues.

The oxidation of a 4-(hydroxymethyl)-N-phenylbenzamide precursor is a standard transformation. Various oxidizing agents can achieve this, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid. Similarly, the oxidation of the methyl group in the precursor 4-methyl-N-phenylbenzamide can yield the desired aldehyde. pugetsound.edu While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) will convert the methyl group directly to a carboxylic acid, more controlled conditions can isolate the intermediate aldehyde. pugetsound.edu For example, one study noted an attempt to convert an allylic methyl group to a formyl group using N,N-dimethylnitrosoaniline. nih.gov

Catalytic Synthesis of this compound

Organocatalytic Approaches

In recent years, organocatalysis—the use of small, metal-free organic molecules to accelerate reactions—has emerged as a powerful and sustainable tool in synthesis. Organocatalysts have been developed for direct amide formation, providing a green alternative to traditional methods that often require harsh conditions or stoichiometric activating agents.

These catalysts can be applied to the direct condensation of 4-formylbenzoic acid and aniline. For example, rationally designed biomimetic catalysts, such as those based on urea (B33335) or thiourea (B124793) structures, can activate the carboxylic acid through hydrogen bonding. One approach involves a macrocyclic diselenide catalyst that activates the carboxylic acid as a selenoester via a reduction-oxidation cycle, allowing for efficient coupling without significant racemization. Another recently developed organocatalyst, "Cat-Se," facilitates the rapid condensation of various carboxylic acids and amines under mild light irradiation, eliminating the need for heating or inert gas protection.

Furthermore, organocatalysis is prominent in asymmetric multi-component reactions. Chiral phosphoric acids have been successfully used as catalysts in enantioselective three-component Ugi reactions involving 2-formylbenzoic acids, amines, and isocyanides to produce chiral 3-oxo-2-arylisoindoline-1-carboxamides in high yields and enantiomeric excesses. This highlights the potential of organocatalysis to control stereochemistry in the synthesis of complex derivatives based on the this compound scaffold.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecules like this compound. These methods often proceed under mild conditions with high functional group tolerance, providing efficient alternatives to classical synthetic routes. Key strategies include palladium-catalyzed carbonylation and rhodium- or iridium-catalyzed C-H functionalization.

Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylation reactions are a cornerstone for introducing carbonyl groups into aromatic systems. The synthesis of aromatic aldehydes from aryl halides via reductive carbonylation is a particularly relevant approach. orgsyn.org This transformation typically involves the use of carbon monoxide (CO) gas and a reducing agent. orgsyn.org However, to circumvent the challenges of handling gaseous CO, various CO surrogates have been developed. N-formylsaccharin, a stable and crystalline solid, has emerged as an effective CO source for the palladium-catalyzed reductive carbonylation of aryl halides. orgsyn.orgnih.gov

A plausible pathway to this compound using this methodology would start from a precursor like 4-bromo-N-phenylbenzamide. In a reaction catalyzed by a palladium complex, N-formylsaccharin would generate CO in situ, which then inserts into the aryl-palladium bond. Subsequent reduction would yield the desired aldehyde functionality. These reactions exhibit broad applicability due to their mild conditions. orgsyn.org The use of heterogeneous catalysts, such as palladium on activated charcoal (Pd/C), in conjunction with CO surrogates in sustainable solvents, further enhances the green profile of this method. scielo.br

Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts are renowned for their ability to mediate C-H activation and functionalization, enabling the direct modification of the benzamide core. uninsubria.itdovepress.com Rhodium-catalyzed reactions have been developed for the addition of benzamide C-H bonds across imines, demonstrating the catalyst's ability to selectively activate the ortho C-H bond of the benzamide ring. nih.gov While not a direct route to the 4-formyl derivative, this highlights the potential for late-stage functionalization of the N-phenylbenzamide scaffold.

More directly applicable are iridium-catalyzed C-H amidation reactions. scite.ai These processes allow for the selective formation of C-N bonds, which could be employed in synthesizing derivatives of this compound. scite.aibeilstein-journals.org For instance, an iridium(III) catalyst can facilitate the ortho-selective amidation of benzamides using sulfonyl azides as the nitrogen source. scite.ai Such catalytic systems are crucial for building molecular complexity from simple precursors. dovepress.com

| Method | Catalyst System | Starting Material Example | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Reductive Carbonylation | Pd(OAc)₂ / Ligand | 4-Bromo-N-phenylbenzamide | Uses CO or CO surrogate (e.g., N-formylsaccharin) for formyl group introduction. | orgsyn.orgnih.gov |

| Rhodium-Catalyzed C-H Activation | [RhCpCl₂]₂ | N-phenylbenzamide | Enables direct functionalization of C-H bonds, such as addition to imines. | uninsubria.itnih.gov |

| Iridium-Catalyzed C-H Amidation | [IrCpI₂]₂ | Substituted Benzamide | Achieves ortho-selective C-N bond formation using sulfonyl azides. | scite.aibeilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are manifested through the development of solvent-free methodologies and the implementation of continuous flow technologies.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical transformations, has emerged as a powerful green synthetic tool. nih.gov These reactions are often performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent waste and associated environmental impact. rsc.org

The synthesis of amides and the functionalization of benzamides have been successfully demonstrated using mechanochemical approaches. For example, the amidation of carboxylic acids can be achieved efficiently by ball-milling with activating agents, offering an environmentally benign alternative to traditional solution-based methods. rsc.org

Furthermore, transition metal-catalyzed reactions can be adapted to solvent-free conditions. Iridium(III)-catalyzed C-H bond amidation of benzamides has been performed in a ball mill, yielding the desired products in excellent yields and short reaction times without external heating. scite.aibeilstein-journals.org Recent studies have also shown that the selective C-H iodination of benzamides using an iridium catalyst can be performed under mechanochemical conditions, often leading to similar or better yields in significantly shorter reaction times compared to solution-based protocols. acs.org This demonstrates the potential of mechanochemistry to not only be greener but also more efficient. acs.org

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Iodination of N-(tert-butyl)benzamide | Solution (DCE, 100 °C) | 16 h | 72% | acs.org |

| Iridium-Catalyzed C-H Iodination of N-(tert-butyl)benzamide | Mechanochemical (Ball Mill) | 4 h | 70% | acs.org |

| Mechanochemical Amidation (Benzoic Acid + Aniline) | Ball Mill, K₂CO₃ | 20 min | Moderate-Excellent | rsc.org |

| Mechanochemical C-H Amidation of Benzamide | Ball Mill, Ir(III) catalyst | Short | Excellent | scite.ai |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability. syrris.com This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to faster reactions and cleaner products. syrris.com

For the synthesis of this compound, flow chemistry could be particularly beneficial for transition metal-catalyzed carbonylation reactions. The use of gaseous reagents like carbon monoxide can be managed more safely and efficiently in a closed-loop flow system, minimizing risks associated with high-pressure batch reactors. The excellent heat and mass transfer in microreactors can accelerate reaction rates and improve product selectivity.

While specific flow syntheses of this compound are not widely reported, the application of flow chemistry to related processes is well-documented. For example, hazardous reactions such as the imidation of sulfoxides using azides have been successfully and safely translated from batch to a continuous flow process. syrris.com Similarly, electrochemical syntheses, which can be difficult to scale up in batch, have been rendered routine using flow cells. syrris.com These examples underscore the potential of flow chemistry to enable safer, more efficient, and scalable production of this compound and its derivatives, particularly for multi-step sequences involving hazardous intermediates or catalysts.

Mechanistic Investigations and Chemical Reactivity of 4 Formyl N Phenylbenzamide

Reactivity Profiling of the Formyl Moiety

The aldehyde (formyl) group in 4-formyl-N-phenylbenzamide is a key center for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. cymitquimica.com

Nucleophilic Addition Reactions (e.g., Schiff Base Formation, Hydrazone Formation)

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to the formation of imines, such as Schiff bases and hydrazones.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond (C=N). globalconference.infounsri.ac.id For instance, the reaction with aniline (B41778) derivatives would yield N-(4-((phenylimino)methyl)phenyl)benzamide analogs. researchgate.net The formation of the azomethine group (CH=N) is a key indicator of a successful Schiff base synthesis. mdpi.com The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and may require refluxing for several hours. globalconference.info

Hydrazone Formation: Similarly, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. libretexts.orgnumberanalytics.com This reaction also involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com Hydrazones are valuable intermediates in their own right, for example, in the Wolff-Kishner reduction to convert the formyl group into a methyl group. libretexts.org

The following table summarizes the key aspects of these nucleophilic addition reactions.

| Reaction | Reactant | Key Intermediate | Product Functional Group |

| Schiff Base Formation | Primary Amine | Carbinolamine | Imine (Azomethine) |

| Hydrazone Formation | Hydrazine/Hydrazine Derivative | - | Hydrazone |

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be readily oxidized to a carboxylic acid group. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For example, reagents like potassium permanganate (B83412) can effectively convert the formyl group into a carboxyl group, yielding 4-(N-phenylcarbamoyl)benzoic acid.

Reduction Reactions to Hydroxymethyl and Methyl Derivatives

The formyl group is also susceptible to reduction, leading to either a hydroxymethyl group or a fully reduced methyl group, depending on the reducing agent and reaction conditions.

Reduction to Hydroxymethyl Derivatives: Mild reducing agents like sodium borohydride (B1222165) can reduce the aldehyde to a primary alcohol. This reaction transforms this compound into (4-(hydroxymethyl)phenyl)(phenyl)methanone.

Reduction to Methyl Derivatives: A more vigorous reduction, such as the Wolff-Kishner reduction, is required to convert the formyl group directly to a methyl group. This two-step process first involves the formation of a hydrazone, which is then treated with a strong base at high temperatures to yield the corresponding methyl derivative, N-phenyl-4-methylbenzamide. libretexts.org Another method for this transformation is the Clemmensen reduction, which uses amalgamated zinc and hydrochloric acid.

The table below outlines the products of these reduction reactions.

| Reaction Type | Product Functional Group | Example Product Name |

| Mild Reduction | Hydroxymethyl | (4-(hydroxymethyl)phenyl)(phenyl)methanone |

| Vigorous Reduction | Methyl | N-phenyl-4-methylbenzamide |

Reactivity of the Amide Moiety

The amide group in this compound is generally less reactive than the formyl group. However, it can undergo specific transformations, such as functionalization at the nitrogen atom and catalytic cleavage of the C-N bond.

N-Functionalization Reactions

While direct N-alkylation or N-acylation of the amide nitrogen in this compound is challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, such reactions can be achieved under specific conditions. For instance, N-alkylation can sometimes be accomplished through reactions like reductive amination involving an aldehyde and a reducing agent. google.com In some synthetic routes, the functionalization on the nitrogen-linked phenyl ring is established prior to the formation of the amide bond itself. rsc.org

C-N Bond Activation and Cleavage via Catalysis

The cleavage of the robust C-N amide bond is a challenging but increasingly feasible transformation through transition-metal catalysis. arkat-usa.org This area of research is significant for modifying complex molecules and synthesizing new ones. arkat-usa.org

Catalytic Approaches:

Palladium Catalysis: Palladium-catalyzed reactions have been developed for C-N bond cleavage. For example, methods involving hydrogen-bond activation with alcohol solvents can facilitate the cleavage of C-N bonds in allylic amines, a principle that could be extended to other amine derivatives under specific catalytic conditions. organic-chemistry.org

Ruthenium Catalysis: Ruthenium-based catalysts have also shown promise in mediating C-N bond activation. marquette.edu Mechanistic studies suggest that these reactions can proceed through various intermediates, including the formation of metal-enamine species. marquette.edu

Rhodium Catalysis: Rhodaelectro-catalyzed C-H/N-H activation presents another strategy. Mechanistic studies involving competition experiments and H/D exchange have indicated a reversible C-H metalation process, which is a key step in these transformations. rsc.org

These advanced catalytic methods open up possibilities for using N-phenylbenzamide derivatives in novel cross-coupling reactions, although direct application on this compound would need to consider the reactivity of the formyl group.

Electrophilic Aromatic Substitution on the Benzene (B151609) Rings

The structure of this compound features two benzene rings with different substitution patterns, leading to distinct reactivities in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of such reactions is governed by the electronic effects of the existing substituents on each ring. minia.edu.eg

The first ring, the benzoyl moiety, is substituted with a formyl group (-CHO) at the para position relative to the amide linkage and the carbonyl of the amide itself. Both the formyl group and the acyl group are electron-withdrawing and act as deactivating, meta-directing groups. mnstate.edu Therefore, electrophilic attack on this ring would be significantly slower than on unsubstituted benzene and would be directed to the positions meta to the formyl and acyl groups (i.e., positions 2 and 6 relative to the acyl group).

The second ring is the N-phenyl group of the amide linkage. The nitrogen atom of the amide can donate its lone pair of electrons to the ring, acting as an activating, ortho, para-director. wikipedia.org However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. Despite this attenuation, electrophilic substitution is predicted to occur preferentially on this ring over the deactivated benzoyl ring. The substitution will be directed to the ortho and para positions of the N-phenyl ring.

The directing effects of the substituents on both aromatic rings of this compound are summarized in the table below.

| Ring | Substituent(s) | Electronic Effect | Predicted Position of Electrophilic Attack |

| Benzoyl Ring | -CHO (formyl) | Deactivating, Meta-directing | Meta positions (relative to both groups) |

| -C(=O)NH- (acyl) | Deactivating, Meta-directing | ||

| N-Phenyl Ring | -NHC(=O)- (amido) | Activating, Ortho, Para-directing | Ortho and Para positions |

Pericyclic and Rearrangement Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state, involving a continuous reorganization of electrons. unina.itlibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principle of conservation of orbital symmetry. numberanalytics.comudel.edu

While specific studies on the pericyclic reactions of this compound are not extensively documented, its structure contains functionalities that could potentially participate in such transformations. The formyl group and the aromatic rings contain π-systems that could engage in cycloaddition reactions. For example, the aldehyde's C=O bond could theoretically participate in a [2+2] cycloaddition, such as the Paterno-Büchi reaction, with an alkene under photochemical conditions. unina.it

Sigmatropic rearrangements, which involve the migration of a sigma bond, are another class of pericyclic reactions. unina.it A notable rearrangement relevant to the amide structure is the photo-Fries rearrangement, a photochemical process discussed in the following section. Other rearrangements could be envisioned depending on the reaction conditions and the presence of specific catalysts. For instance, the use of this compound in condensation reactions to synthesize benzimidazole (B57391) derivatives has been reported, demonstrating the reactivity of the formyl group in multi-step syntheses that involve molecular rearrangements. nih.gov

Photochemical Transformations and Excited State Dynamics

The photochemistry of benzanilides, the structural class to which this compound belongs, has been the subject of mechanistic studies. researchgate.net These molecules can undergo significant changes in their electronic and geometric structures upon absorption of light, leading to specific photochemical reactions and excited-state phenomena.

Photo-Fries Rearrangements

The photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters and amides. For N-aryl amides like this compound, this reaction involves the homolytic cleavage of the amide C-N bond upon UV irradiation. researchgate.net This cleavage generates a singlet radical pair, which is held within a solvent cage. researchgate.net

The radical pair can then recombine in several ways:

Ortho-rearrangement: The benzoyl radical attacks the ortho position of the aniline radical, followed by hydrogen abstraction to yield an ortho-aminoaryl ketone.

Para-rearrangement: The benzoyl radical attacks the para position of the aniline radical to form a para-aminoaryl ketone.

Reversion: The radicals can recombine to reform the original amide.

Hydrogen abstraction: The aniline radical can abstract a hydrogen atom from the solvent to form aniline, while the benzoyl radical can form a benzaldehyde (B42025) derivative.

Studies on substituted acetanilides and N-acetyl carbazole (B46965) have shown that the quantum yields of these rearrangements can be influenced by reaction conditions such as the solvent. researchgate.net

Charge Transfer Interactions

In the excited state, some benzamide (B126) derivatives are known to exhibit conformational changes driven by processes like twisted intramolecular charge-transfer (TICT). researchgate.net Upon photoexcitation, an electron can be transferred from the electron-donating part of the molecule (the N-phenyl group) to the electron-accepting part (the benzoyl group).

For this charge transfer to be maximized, the two aromatic rings may twist relative to each other, leading to a highly polar TICT state. This state is characterized by a large dipole moment and can be stabilized by polar solvents. researchgate.net The formation of this TICT state can compete with other photochemical pathways like the photo-Fries rearrangement and is often studied through fluorescence spectroscopy, as the emission from the TICT state is typically red-shifted compared to the normal fluorescence. researchgate.net

Electrochemical Transformations

The electrochemical behavior of N-phenyl substituted amides has been investigated, revealing pathways for selective bond cleavage. researchgate.net These transformations offer an environmentally benign alternative to conventional redox reactions by using electrons as reagents. acs.orgrsc.org

A notable study demonstrated an Fe(III)-catalyzed electrochemical method for the selective cleavage of the C(phenyl)-N bond in secondary N-phenyl amides. researchgate.net The proposed mechanism involves the initial oxidation of the amide at the anode to form a radical cation. This is followed by a regioselective aryl C-H oxygenation, facilitated by a hydroxyl radical generated from the oxidation of water in the solvent mixture. The resulting hydroxylated intermediate undergoes C(phenyl)-N bond cleavage to yield a primary amide. researchgate.net

Applying this to this compound, one could predict a similar transformation. The electrochemical oxidation could lead to the cleavage of the N-phenyl group, potentially yielding 4-formylbenzamide. The reaction conditions, such as the electrode material, solvent, and electrolyte, would be crucial in determining the reaction's efficiency and selectivity. acs.org

The table below outlines a plausible electrochemical transformation based on published findings for related compounds. researchgate.net

| Reactant | Reagents/Conditions | Major Product | Reference |

| N-phenyl substituted amides | Fe(III) catalyst, MeCN/H₂O, undivided cell, constant current | Primary amides | researchgate.net |

| This compound (Hypothetical) | Fe(III) catalyst, MeCN/H₂O, undivided cell, constant current | 4-formylbenzamide | N/A |

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for elucidating the mechanisms of chemical reactions. For a molecule like this compound, kinetic investigations could focus on various transformations, including amide bond formation/cleavage or functionalization of the aromatic rings.

Mechanistic studies involving Hammett plots and kinetic isotope effects (KIE) have provided insights into related reactions. For instance, in the C-H functionalization of pyridine (B92270) derivatives, a KIE value (kH/kD) of 4.0 indicated that C-H bond cleavage is involved in the rate-determining step. nih.gov Similarly, studies on C-N bond activation have used Hammett plots to probe the electronic effects of substituents on the reaction rate. marquette.edu A negative ρ value in such a plot would indicate the buildup of positive charge in the transition state at the reaction center, while a positive ρ value would suggest the buildup of negative charge. marquette.edu

For this compound, a kinetic study of its electrophilic substitution could involve a Hammett analysis. By comparing the reaction rates of a series of N-(substituted-phenyl)benzamides, one could determine the ρ value for substitution on the N-phenyl ring. This would provide quantitative insight into the electronic demands of the transition state. Kinetic studies on photochemical or electrochemical reactions could also be performed to determine reaction orders, rate constants, and activation energies, further clarifying the underlying mechanisms. researchgate.netacs.org

Design, Synthesis, and Functionalization of 4 Formyl N Phenylbenzamide Analogues

Rational Design Principles for Structural Diversity

The rational design of 4-formyl-N-phenylbenzamide analogues is centered on its identity as a heterobifunctional molecule. The formyl (-CHO) group and the N-phenylbenzamide scaffold are distinct reactive domains, allowing for selective and sequential chemical transformations. cymitquimica.com Chemists leverage this structure to build molecular complexity in a controlled manner.

Key design strategies include:

Scaffold Modification : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto either the benzoyl or the N-phenyl ring to systematically alter electronic properties, solubility, and conformational geometry. This is a common strategy in medicinal chemistry to probe interactions with biological targets. rsc.orgmdpi.com

Formyl Group Derivatization : Utilizing the aldehyde's reactivity for chain extension or as a linchpin for constructing larger assemblies. It readily participates in condensation reactions with amines and active methylene (B1212753) compounds, making it a key precursor for heterocyclic synthesis. nih.govresearchgate.net

N-Substitution : The amide nitrogen can be functionalized, although this is less common than ring substitution. Modifications here can significantly impact the planarity and hydrogen-bonding capabilities of the amide linkage. acs.org

This strategic approach allows this compound to serve as a versatile starting material for a wide array of more complex molecules, including various heterocyclic structures. lookchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of the parent this compound is typically achieved through the straightforward amide coupling of 4-formylbenzoic acid with aniline (B41778). researchgate.netresearchgate.net Derivatives can be accessed either by modifying the parent compound or, more commonly, by using appropriately substituted starting materials.

Substituents can be introduced onto either aromatic ring to generate a library of analogues. This is generally accomplished by starting with a substituted 4-formylbenzoic acid or a substituted aniline.

Nitrated Derivatives : A notable example is the synthesis of N-(2'-nitrophenyl)-4-formylbenzamide. This compound is prepared by the reaction of 4-formylbenzoic acid with 2-nitroaniline. google.com One specific method involves activating the carboxylic acid with oxalyl chloride in the presence of dimethylformamide (DMF) and pyridine (B92270) before adding the substituted aniline. google.com The nitro group can subsequently be reduced to an amine, providing a handle for further cyclization reactions. google.com

Halogenated and Alkylated Derivatives : The synthesis of halogenated or alkylated analogues typically involves the coupling of a substituted benzoic acid with an aniline, or vice versa. For instance, coupling 4-chloro- or 4-fluorobenzoic acid with an appropriate amine yields the corresponding 4-chloro- or 4-fluoro-N-phenylbenzamide derivative. mdpi.com Similarly, N-(4-Formylphenyl)-3-methylbenzamide has been synthesized via the amidation of p-aminobenzaldehyde with 3-methylbenzoyl chloride. asianpubs.org

The following table summarizes representative synthetic approaches to substituted analogues.

| Derivative Type | Example Reactant 1 | Example Reactant 2 | Key Reagents/Conditions | Reference |

| Nitrated | 4-Formylbenzoic acid | 2-Nitroaniline | Oxalyl chloride, Pyridine | google.com |

| Halogenated | 4-Chlorobenzoic acid | Substituted Amine | HATU, DIPEA | mdpi.com |

| Alkylated | 3-Methylbenzoyl chloride | p-Aminobenzaldehyde | K2CO3, EtOAc | asianpubs.org |

This table is illustrative of general synthetic strategies.

Substitution on the amide nitrogen (N-substitution) can be achieved, though modifications on the N-phenyl ring are more common and synthetically direct. Creating analogues with substituents on the aniline-derived ring is a primary method for diversification. For example, derivatives like 4-(...)-N-(4-hydroxyphenyl)benzamide are synthesized by using a substituted aniline, in this case, 4-aminophenol, in the initial amide coupling reaction with 4-formylbenzoic acid. nih.govresearchgate.net This approach allows for the introduction of a wide variety of functional groups onto the N-phenyl moiety, significantly expanding the structural diversity of the resulting library. mdpi.comnih.gov

The formyl group is a cornerstone of the molecule's utility, primarily acting as an electrophilic site for condensation and cyclization reactions. cymitquimica.com Rather than being modified itself, it is often the key reactive handle used to build more complex structures after the benzamide (B126) core has been assembled. nih.gov

In many synthetic routes, the aldehyde functionality is preserved while the carboxylic acid precursor (4-formylbenzoic acid) is converted into the amide. researchgate.net The aldehyde is then used in a subsequent step, for example, in condensation with an o-phenylenediamine (B120857) derivative to form a benzimidazole (B57391) ring. nih.govresearchgate.netresearchgate.net

In some cases, the formyl group itself can be the site of reaction. A study demonstrated that under certain basic conditions with active alkyl halides, the formyl group of 4-formyl phenols can be directly substituted. kirj.ee While this specific reaction was not on the benzamide derivative, it highlights a potential, albeit uncommon, reactivity pathway for the formyl group on an activated aromatic ring.

N-Substituted Analogues

Construction of Complex Chemical Scaffolds and Molecular Architectures

The true synthetic power of this compound and its precursors lies in their application as building blocks for larger, more intricate molecular structures, particularly heterocycles. lookchem.com

Quinazolines : While direct synthesis from this compound is not prominently documented, a clear synthetic pathway can be rationally designed. The synthesis of quinazolin-4(3H)-ones proceeds efficiently from 2-aminobenzamides. nih.govacs.org For instance, 2-amino-N-phenylbenzamide can be cyclized to form 3-phenylquinazolin-4(3H)-one. acs.org A precursor like N-(2'-nitrophenyl)-4-formylbenzamide, synthesized as described previously, is an ideal starting point. google.com Catalytic hydrogenation of the nitro group would yield the corresponding N-(2'-aminophenyl)-4-formylbenzamide, which possesses the necessary 2-amino-N-phenylamide substructure poised for intramolecular cyclization to a quinazoline (B50416) scaffold. google.comresearchgate.net

Porphyrins : The 4-formylphenyl moiety is a classic building block for the synthesis of meso-tetraarylporphyrins. The Lindsey synthesis is a widely adopted method where four equivalents of an aryl aldehyde are condensed with four equivalents of pyrrole (B145914) at high dilution, followed by oxidation. researchgate.net The precursor, 4-formylbenzoic acid, is frequently used in such reactions to produce porphyrins bearing carboxylic acid groups at the para position of the meso-phenyl rings. uokerbala.edu.iqskemman.is These porphyrin-tetracarboxylic acids can then be converted into amide derivatives. This demonstrates the integration of the "this compound" structural motif into complex porphyrin architectures, where the formyl group is essential for the initial macrocycle construction. researchgate.netuokerbala.edu.iq

The following table highlights the use of the this compound core in creating complex heterocyclic systems.

| Target Heterocycle | Key Precursor Derived from this compound | Co-reactant | General Method | Reference |

| Benzimidazoles | 4-formyl-N-(4-hydroxyphenyl)benzamide | N¹-benzyl-4-chlorobenzene-1,2-diamine | Condensation/Cyclization | nih.govresearchgate.net |

| Porphyrins | 4-formylbenzoic acid | Pyrrole | Lindsey Condensation | researchgate.netuokerbala.edu.iq |

| Quinazolines (proposed) | N-(2'-aminophenyl)-4-formylbenzamide | (intramolecular) | Cyclization | google.comacs.org |

Extended Conjugated Systems

The development of π-conjugated molecules and polymers is a cornerstone of modern materials science, with applications in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ucm.es The defining characteristic of these materials is their delocalized electronic structure, which can be tuned through synthetic chemistry. mdpi.com The this compound scaffold serves as a valuable building block in this context, as its aldehyde functional group provides a reactive site for extending the π-conjugated system through various carbon-carbon bond-forming reactions.

Key synthetic strategies for elongating the conjugation from the formyl group include the Wittig reaction and the Knoevenagel condensation. The Wittig reaction, which involves the reaction of an aldehyde with a triphenyl phosphonium (B103445) ylide, is a versatile and direct route for producing stilbene-type derivatives. wiley-vch.deresearchgate.net Applying this to this compound allows for the synthesis of analogues containing a stilbene (B7821643) moiety, effectively linking the core benzamide structure to another aromatic system through a vinylene bridge. google.comejpmr.comresearchgate.net This transformation is significant because the resulting trans-isomer is often less soluble in the reaction solvent and can precipitate, simplifying purification. wiley-vch.de

Another powerful method is the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration. sigmaaldrich.comwikipedia.org This reaction is particularly effective with aldehydes and is catalyzed by weak bases. thermofisher.com When this compound is reacted with compounds like malononitrile (B47326) or cyanoacetic acid esters, the result is a cyanostyryl derivative. beilstein-journals.orgresearchgate.net The introduction of the cyano group and the new C=C double bond extends the π-conjugation, which often leads to a red-shift in the material's absorption spectrum and can enhance fluorescence properties. researchgate.net The extension of the π-system through these methods directly impacts the material's photophysical properties, making such derivatives subjects of interest for functional dyes and electronic materials. nih.gov

Table 1: Synthetic Routes to Extended Conjugated Systems from this compound

| Reaction Type | Reagent(s) for Formyl Group | Resulting Linkage | Extended System Type |

| Wittig Reaction | Substituted benzyltriphenylphosphonium (B107652) ylide | Vinylene (-CH=CH-) | Stilbene analogue |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | Cyanovinylene (-CH=C(CN)-) | Cyanostyryl derivative |

| Knoevenagel Condensation | Ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et) | α-cyano-β-acrylic ester | Acrylate derivative |

| Aldol-Type Condensation | Activated methylarene | Vinylene (-CH=CH-) | Stilbene analogue |

Conformational Analysis and Stereochemical Control in Derivatives

The three-dimensional structure and conformational preferences of this compound derivatives are critical determinants of their physical properties and their ability to assemble into ordered solid-state structures. The molecule's conformation is primarily defined by the torsional angles around the amide bond (C-N) and the single bonds connecting the two phenyl rings to the amide linker. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the geometries and rotational energy barriers in such systems. sci-hub.sersc.org

Steric and Electronic Effects of Substituents on Conformation

The conformation of N-aryl amides is governed by a delicate balance of steric repulsion and electronic effects, such as resonance and hyperconjugation. beilstein-journals.orgmdpi.com For secondary N-aryl amides like this compound, the trans conformation across the amide bond is strongly favored energetically. nsf.gov The planarity of the system is crucial for maximizing π-conjugation between the phenyl rings and the amide group. However, this ideal planar arrangement is highly sensitive to substitution.

Steric Effects: The introduction of bulky substituents, particularly at the ortho positions of either phenyl ring, creates significant steric hindrance. beilstein-journals.org This steric clash forces the affected phenyl ring to rotate out of the amide plane, disrupting conjugation. nsf.govresearchgate.net For example, an ortho-methyl group on the benzoyl ring can force a syn conformation with the C=O bond to minimize steric strain. The degree of this twist, measured by the dihedral angle between the ring and the amide plane, directly correlates with the size of the substituent.

Table 2: Influence of Substituents on the Conformation of N-Phenylbenzamide Derivatives

| Substituent Position | Type of Effect | Consequence | Example |

| ortho on either ring | Steric | Forces the substituted ring to twist out of the amide plane, breaking π-conjugation. | An ortho-methyl group increases the dihedral angle between the phenyl ring and the amide plane. |

| meta on either ring | Electronic / Minor Steric | Modulates electron density and rotational energy barriers without causing major torsional strain. | A meta-methyl group has a minimal effect on the planarity of the core structure. |

| para on either ring | Electronic | Alters the electronic properties of the π-system and can influence long-range intermolecular interactions. nih.gov | A para-methoxy or para-trifluoromethyl group changes the molecule's dipole moment and H-bonding potential. nih.govnih.gov |

Hydrogen Bonding Networks and Conformational Preferences

Hydrogen bonds are primary drivers of supramolecular assembly in the solid state, profoundly influencing the conformational preferences and packing of N-phenylbenzamide derivatives. mdpi.com The amide group itself is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor.

The most common and robust interaction is the intermolecular N-H···O=C hydrogen bond, which typically forms chains or dimeric synthons. nih.govmdpi.com In many benzamide crystal structures, this interaction leads to the formation of infinite C(4) chains. nih.gov However, the formation of this bond can be conformationally demanding. researchgate.net Studies have shown that the N-phenylbenzamide group sometimes resists the conformational changes required for optimal N-H···O hydrogen bonding. researchgate.net

Table 3: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor | Acceptor | Bond Type | Typical Supramolecular Synthon | Significance |

| Amide N-H | Amide C=O | N-H···O | Dimer R²₂(8); Chain C(4) mdpi.com | Primary interaction driving self-assembly; robust and common in amides. nih.govmdpi.com |

| Amide N-H | Formyl C=O | N-H···O | Dimer or Chain | A competing primary interaction, its formation depends on molecular conformation. |

| Aromatic C-H | Amide C=O | C-H···O | Intramolecular S(6); Intermolecular chains | Weaker interaction, becomes important when stronger H-bonds are unfavorable. researchgate.netresearchgate.net |

| Aromatic C-H | Formyl C=O | C-H···O | Intramolecular or Intermolecular | Stabilizes local conformation and contributes to overall packing energy. |

| Aromatic C-H | Aromatic π-system | C-H···π | - | Directional interaction that helps stabilize stacked or T-shaped ring arrangements. researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 4 Formyl N Phenylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of 4-formyl-N-phenylbenzamide, offering detailed insights into its proton and carbon environments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals that are instrumental in confirming its structure. The aldehydic proton (CHO) typically appears as a singlet at approximately 10.21 ppm. The aromatic protons display a complex pattern of multiplets in the range of 7.14 to 8.03 ppm. Specifically, the protons on the phenyl ring attached to the nitrogen atom and the formyl-substituted benzene (B151609) ring resonate in this region. The amide proton (NH) also gives a signal within this aromatic region.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic H | 10.21 | s (singlet) | - |

| Aromatic H's | 7.14 - 8.03 | m (multiplet) | - |

| Amide H | 7.83 | s (singlet) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is typically observed around 191.48 ppm, while the amide carbonyl carbon resonates at approximately 168.01 ppm. The aromatic carbons appear in the range of 120.18 to 141.59 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Aldehydic C=O | 191.48 |

| Amide C=O | 165.40 - 168.01 |

| Aromatic C's | 120.18 - 141.59 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Advanced and Two-Dimensional NMR Techniques (e.g., ¹⁵N NMR, COSY, HSQC, HMBC)

To unequivocally assign all proton and carbon signals and to understand the connectivity within the molecule, advanced 2D NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

¹⁵N NMR: While less common, ¹⁵N NMR can provide information about the nitrogen environment of the amide group.

These advanced techniques, when used in combination, allow for a complete and unambiguous assignment of the NMR spectra, solidifying the structural characterization of this compound. researchgate.net

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies can provide insights into dynamic processes such as restricted rotation around the amide C-N bond. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to give rise to separate signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. The analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the rotational barrier.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgrsc.org This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₄H₁₁NO₂), the expected exact mass can be calculated and compared to the experimentally observed value. For instance, the calculated m/z for the protonated molecule [M+H]⁺ is 226.0863, and HRMS analysis would be expected to find a value very close to this. rsc.org This technique is essential for confirming the identity of synthesized this compound and for distinguishing it from other compounds with the same nominal mass. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic cleavages. The molecular ion peak [M]+• would be observed at m/z 225, corresponding to its molecular weight. scbt.comcymitquimica.com

Key fragmentation pathways for amides often involve alpha-cleavage adjacent to the carbonyl group. libretexts.org For this compound, this could lead to the formation of several significant fragment ions. Cleavage of the amide C-N bond can generate a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 4-formylphenyl radical. researchgate.net Alternatively, fragmentation could yield a phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net Another prominent fragmentation would be the loss of the formyl group (-CHO), resulting in a fragment at m/z 196 (M-29). Further fragmentation of the 4-formylbenzoyl portion of the molecule could lead to a fragment at m/z 121.

The analysis of these characteristic fragment ions allows for the confirmation of the compound's structure and can be compared with mass spectral library data for identification. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within the this compound molecule.

FTIR spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of this compound. libretexts.org The FTIR spectrum reveals key functional groups present in the molecule. mdpi.comlgcstandards.com

Key expected vibrational bands include:

N-H Stretching: A characteristic band for the secondary amide N-H stretching vibration is expected in the region of 3370-3170 cm⁻¹. researchgate.net

C=O Stretching (Amide): A strong absorption band corresponding to the amide carbonyl (C=O) stretching, often referred to as the Amide I band, is typically observed around 1666 cm⁻¹. mdpi.com

C=O Stretching (Aldehyde): The aldehyde carbonyl group will also exhibit a strong C=O stretching band, typically in the range of 1700-1680 cm⁻¹.

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aldehyde): The aldehyde C-H bond shows a characteristic pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy provides complementary vibrational information to FTIR. google.com While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. libretexts.org The FT-Raman spectrum of this compound would also show characteristic bands for the aromatic rings, carbonyl groups, and other functional groups. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can be used to enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. researchgate.netresearchgate.net This technique could be applied to this compound to obtain a stronger signal and potentially gain information about the molecule's orientation on the surface. researchgate.net For instance, the enhancement of bands related to specific functional groups can indicate their proximity to the metal surface. researchgate.netresearchgate.net

To achieve a detailed understanding of the vibrational spectra, experimental FTIR and Raman data are often compared with theoretical calculations, typically using Density Functional Theory (DFT). mdpi.com These calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. mdpi.com By comparing the calculated spectrum with the experimental one, each observed band can be assigned to a specific molecular vibration. mdpi.com

For a related molecule, 4-phenylbenzaldehyde, periodic DFT calculations have been shown to provide a nearly one-to-one match with the experimental inelastic neutron scattering (INS) spectrum, allowing for unambiguous assignment of vibrational modes. mdpi.com This approach corrects previous assignments based on single-molecule calculations and can be applied to this compound for a more accurate interpretation of its vibrational spectra. mdpi.com Such analysis can reveal detailed information about the coupling of different vibrational modes and the nature of intermolecular interactions in the solid state.

Raman Spectroscopy (FT-Raman, SERS)

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, are used to study the electronic transitions within the this compound molecule. youtube.com

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl groups. researchgate.net The benzamide (B126) chromophore itself typically displays multiple absorption bands. For instance, N-phenylbenzamide exhibits bands in the ranges of 260-290 nm, 230-260 nm, and 206-226 nm, depending on the solvent. niscpr.res.in The presence of the formyl group, an additional chromophore, will influence the position and intensity of these absorption maxima. The absorption spectrum provides information about the conjugated π-electron system of the molecule. niscpr.res.in

Emission (Fluorescence) Spectroscopy: The fluorescence properties of this compound are of interest. cymitquimica.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule may emit light as it returns from an excited electronic state to the ground state. youtube.com The resulting emission spectrum provides information about the energy of the excited state and can be sensitive to the molecular environment. Some sources describe the molecule as fluorescent. cymitquimica.com The study of its emission properties can reveal details about its electronic structure and potential applications in areas requiring fluorescent molecules.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. While specific spectral data for this compound is not detailed in the surveyed literature, the analysis of related benzanilide (B160483) structures provides a strong basis for understanding its expected UV-Vis absorption characteristics.

Benzanilides typically display two characteristic absorption bands. rug.nl The primary, more intense band is generally observed in the range of 255–287 nm, which can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. rug.nl The presence of the electron-withdrawing formyl (-CHO) group at the para-position of the benzoyl ring in this compound is expected to influence these electronic transitions. Studies on substituted benzanilides show that electron-withdrawing groups can affect the energy of the absorption bands. rug.nl

Recent research on tertiary benzanilides has shown that the formation of reactive intermediates, such as iminium ions, can lead to the appearance of new absorption bands at longer wavelengths (e.g., ~360 nm), extending into the visible region. researchgate.netrsc.org This shift is attributed to a decrease in the HOMO-LUMO energy gap of the intermediate compared to the parent benzanilide. researchgate.netrsc.org

Table 1: UV-Vis Absorption Data for a Related Benzanilide in Various Solvents This interactive table presents the main absorption band for unsubstituted N-phenylbenzamide in different solvents, illustrating the effect of solvent polarity.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane (B92381) | 1.88 | 265 |

| Dioxane | 2.21 | 268 |

| Acetonitrile (B52724) | 37.5 | 263 |

| Methanol | 32.7 | 263 |

| Data sourced from a study on p-substituted benzanilides. rug.nl |

Fluorescence Spectroscopy and Photophysical Property Elucidation

Fluorescence spectroscopy provides information on the emission properties of a molecule after it has absorbed light. The photophysical characteristics of benzamide derivatives can be tuned by structural modifications. While specific fluorescence data for this compound are not available, studies on similar structures offer insight.

Many donor-acceptor type molecules containing amide linkages are known to be fluorescent. researchgate.net The introduction of a BF2 moiety to N-(pyridin-2-yl) substituted benzamides, for example, results in fluorescent dyes. researchgate.net The formyl group on the this compound scaffold may influence its emission profile, potentially red-shifting the emission compared to unsubstituted benzamide. In some systems, the presence of a formyl group has been utilized in the development of fluorescent probes where its reaction leads to a change in emission intensity. mdpi.com For instance, the reaction of a formyl-substituted pyrazolopyridine with sulfite (B76179) ions resulted in a decrease in fluorescence emission at 499 nm. mdpi.com

The photophysical properties, including fluorescence quantum yield (ΦF) and Stokes shift, are highly dependent on the molecular structure and its environment. nih.gov For example, a series of fluorescent 2,1,3-benzothiadiazole (B189464) derivatives were synthesized and their photophysical properties were characterized in various solvents, demonstrating the tunability of these parameters. nih.gov

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction analysis provides unambiguous information on bond lengths, bond angles, and the conformation of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the searched literature, the crystallographic parameters of closely related benzanilide compounds illustrate the type of data obtained from such an analysis.

For example, the crystal structure of 4-methoxy-N-phenylbenzamide reveals a triclinic system with the space group P-1. nih.gov Similarly, a formyl-substituted triphenylamine (B166846) was found to crystallize in the monoclinic space group P21/c. researchgate.net These studies confirm the molecular structure and reveal key conformational features, such as the dihedral angles between the planes of the aromatic rings. In many benzanilides, the two phenyl rings are significantly twisted with respect to each other. researchgate.net

Table 2: Crystallographic Data for a Structurally Related Benzanilide (4-methoxy-N-phenylbenzamide) This interactive table showcases typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.308 (3) |

| b (Å) | 7.709 (4) |

| c (Å) | 14.109 (7) |

| α (°) | 96.911 (8) |

| β (°) | 99.210 (8) |

| γ (°) | 90.511 (9) |

| Volume (ų) | 565.5 (5) |

| Z (molecules/unit cell) | 2 |

| Data obtained from the crystal structure of 4-methoxy-N-phenylbenzamide. |

Analysis of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In benzanilide structures, the primary and most dominant interaction is typically the N–H···O hydrogen bond between the amide groups of adjacent molecules, which often forms chains or dimeric motifs. nih.goviisc.ac.in

In addition to this strong hydrogen bond, a variety of weaker interactions play crucial roles in stabilizing the three-dimensional crystal lattice. These can include:

C–H···O interactions: Where a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor. nih.gov

C–H···π interactions: An interaction between a C-H bond and the electron cloud of an aromatic ring. researchgate.net

Halogen interactions: In substituted benzanilides, interactions involving halogens, such as F···F or C–H···F, can be significant. iisc.ac.inrsc.org

The analysis of these interactions is critical for understanding polymorphism (the ability of a compound to crystallize in different forms) and for crystal engineering, where the goal is to design solids with specific properties. iisc.ac.indp.tech The interplay of these varied forces dictates the final crystal packing arrangement. rsc.org

Chromatographic Separation Techniques for Purification and Purity Determination

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of synthetic compounds.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzamide derivatives. It is routinely used to monitor reaction progress, isolate target compounds from reaction mixtures, and determine the purity of the final product with high accuracy. rsc.orgnih.gov

For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. rsc.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of synthesized compounds is often confirmed to be greater than 95% by HPLC analysis. nih.gov

The method is highly versatile and can be adapted for both analytical and preparative scales. Analytical HPLC provides quantitative information on purity, while preparative HPLC is used to isolate larger quantities of the purified compound. semanticscholar.org

Table 3: Common Components in an HPLC System for Benzamide Analysis This interactive table outlines the typical setup for the HPLC analysis of benzamide compounds.

| Component | Description / Common Choice | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water | Elutes compounds from the column; composition is adjusted for optimal separation. |

| Additives | Formic acid or Trifluoroacetic acid (TFA) (e.g., 0.1%) | Improves peak shape and resolution by controlling the ionization state of analytes. |

| Detector | UV-Vis Detector | Monitors the eluent for absorbing compounds at a specific wavelength. |

| Based on general methods for the analysis of organic compounds and benzamides. rsc.orgsemanticscholar.org |

Column Chromatography

Column chromatography is a fundamental and widely employed purification technique in synthetic chemistry, proving essential for the isolation of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. For the purification of this compound and its derivatives, silica gel is almost universally the stationary phase of choice. rsc.orgrsc.orgmdpi.comgoogle.comsemanticscholar.org The selection of the mobile phase, or eluent, is critical for achieving effective separation, and typically involves a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate. rsc.orgmdpi.comgoogle.comsemanticscholar.org